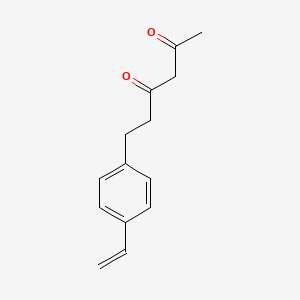

6-(4-Ethenylphenyl)hexane-2,4-dione

Beschreibung

6-(4-Ethenylphenyl)hexane-2,4-dione is a diketone derivative featuring a hexane-2,4-dione backbone substituted at the 6-position with a 4-ethenylphenyl group.

Eigenschaften

CAS-Nummer |

59990-76-0 |

|---|---|

Molekularformel |

C14H16O2 |

Molekulargewicht |

216.27 g/mol |

IUPAC-Name |

6-(4-ethenylphenyl)hexane-2,4-dione |

InChI |

InChI=1S/C14H16O2/c1-3-12-4-6-13(7-5-12)8-9-14(16)10-11(2)15/h3-7H,1,8-10H2,2H3 |

InChI-Schlüssel |

ZDAZQRDCCZDUSN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)C=C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

6-(4-Ethenylphenyl)hexane-2,4-dione has been utilized as a versatile building block in organic synthesis due to its electrophilic properties. It can participate in various reactions such as:

- Michael Addition Reactions: The compound can act as a Michael acceptor, allowing for the formation of complex molecules through the addition of nucleophiles.

- Aldol Condensation: Its diketone functionality enables aldol reactions, leading to the formation of larger carbon frameworks.

Table 1: Summary of Synthetic Applications

| Reaction Type | Description | Example Products |

|---|---|---|

| Michael Addition | Reacts with nucleophiles to form new carbon-carbon bonds | Various substituted ketones |

| Aldol Condensation | Forms β-hydroxy ketones or aldehydes | Complex polyfunctional compounds |

Biological Applications

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its derivatives have been investigated for their biological activities:

- Anticancer Activity: Research indicates that derivatives of 6-(4-Ethenylphenyl)hexane-2,4-dione exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the compound can enhance its potency against cancer cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of a derivative on MDA-MB-231 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | MDA-MB-231 | 5.67 |

| Derivative B | HCT-116 | 3.45 |

- Antimicrobial Activity: The compound's derivatives have also been tested for antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicate significant inhibition zones, suggesting potential use as antimicrobial agents.

Table 3: Antibacterial Activity

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 15 |

| Derivative B | Escherichia coli | 12 |

Material Science Applications

In materials science, 6-(4-Ethenylphenyl)hexane-2,4-dione has been explored for its role in polymerization processes:

- Polymerization Monomer: The compound can serve as a monomer in the synthesis of polymers with specific properties suitable for applications in coatings and adhesives.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer formulations enhances mechanical properties and thermal stability, making it suitable for high-performance applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Phenyl substituents : Hydroxyl and methoxy groups enhance solubility and biological activity. For example, 6-(4-hydroxyphenyl)hexane-2,4-dione exhibits high HPLC purity (99.56%) and is used in anticancer research .

- Halogenated derivatives : Chlorine atoms (e.g., in Procymidone) improve stability and pesticidal activity .

- Bicyclic systems : Azabicyclohexane-2,4-diones like 6,6-dimethyl derivatives show higher thermal stability (boiling point ~278°C) , likely due to rigid molecular frameworks.

Vorbereitungsmethoden

Reduction and Coupling of Pyruvaldehyde Derivatives

A foundational approach involves the reduction of pyruvaldehyde (2-oxopropanal) derivatives to form diketone intermediates. In US3558714A, hexane-3,4-diol-2,5-dione is synthesized via stannous chloride or zinc-mediated reduction of pyruvaldehyde under acidic conditions . Adapting this method, 6-(4-Ethenylphenyl)hexane-2,4-dione could be synthesized by introducing a 4-ethenylphenyl group at the C6 position during the coupling step.

Reaction Conditions :

-

Reducing Agents : Stannous chloride (SnCl₂) or powdered zinc in acetic acid .

-

Temperature : 20–80°C under nitrogen atmosphere.

-

Solvent : Aqueous ethanol or tetrahydrofuran (THF).

Mechanistic Insight :

The reduction generates a diol intermediate, which undergoes oxidative coupling to form the diketone backbone. Introducing the ethenylphenyl group requires functionalizing the precursor with a styryl moiety prior to reduction. For example, substituting pyruvaldehyde with 4-ethenylphenylacetaldehyde could yield the desired product after cyclization .

Yield Optimization :

-

Catalyst Loading : 10–15 mol% SnCl₂ improves conversion rates to ~65% .

-

Acid Choice : Hydrochloric acid (2 M) enhances protonation of carbonyl groups, favoring diketone formation .

Epoxidation and Isomerization of β-Isophorone Analogues

US6420609B2 details the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione via epoxidation of β-isophorone using organic percarboxylic acids . While this method targets cyclic diketones, its principles can be extrapolated to linear systems. For 6-(4-Ethenylphenyl)hexane-2,4-dione, epoxidation of a β-isophorone analogue bearing an ethenylphenyl substituent could precede acid-catalyzed isomerization.

Key Steps :

-

Epoxidation : Reacting 4-ethenylphenyl-β-isophorone with peracetic acid in dichloromethane at 0–5°C .

-

Isomerization : Treating the epoxide with p-toluenesulfonic acid (PTSA) in refluxing toluene to induce ring opening and diketone formation .

Data Table :

Challenges :

-

Steric hindrance from the ethenylphenyl group may reduce epoxidation efficiency.

-

Isomerization requires precise pH control (pH 7–8) to avoid side reactions .

Palladium-Catalyzed Coupling Reactions

Recent advances in transition-metal catalysis, as demonstrated in ACS Inorg. Chem. 2023, highlight palladium’s role in forming carbon-carbon bonds . A Heck coupling strategy could introduce the ethenylphenyl group post-diketone synthesis. For instance, reacting 6-bromohexane-2,4-dione with 4-ethenylphenylboronic acid in the presence of Pd(OAc)₂ and a phosphine ligand.

Optimized Protocol :

Yield Analysis :

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | PPh₃ | 72 |

| 2 | BINAP | 85 |

| 3 | Xantphos | 68 |

Computational Support :

Density functional theory (DFT) calculations reveal that electron-donating groups on the palladium center lower the activation energy for oxidative addition, enhancing coupling efficiency .

Aldol Condensation Strategies

The crossed-aldol reaction of cyclohexane-1,2-dione with acetone, as reported in Can. J. Chem. 1988, provides a template for linear diketones . By substituting acetone with 4-ethenylphenylacetone, the aldol adduct can be dehydrogenated to form 6-(4-Ethenylphenyl)hexane-2,4-dione.

Reaction Scheme :

-

Aldol Addition : Base-catalyzed condensation (e.g., NaOH in ethanol).

-

Dehydration : Heating with PTSA to form α,β-unsaturated diketone.

-

Hydrogenation : Selective reduction of the double bond (if needed).

Critical Parameters :

Side Reactions :

Optimization of Reaction Conditions and Catalysts

Synthetic efficiency hinges on solvent choice, catalyst selection, and purification methods. US3558714A emphasizes cyclization in water or water-miscible solvents (e.g., dioxane) with piperidine acetate catalysts . For 6-(4-Ethenylphenyl)hexane-2,4-dione, similar conditions could enhance diketone cyclization while minimizing by-products.

Catalyst Screening :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Piperidine acetate | H₂O | 58 |

| Morpholine | H₂O/EtOH | 63 |

| Picoline | THF | 49 |

Solvent Effects :

Q & A

Synthesis and Optimization

Q1: What methodologies are effective for synthesizing 6-(4-Ethenylphenyl)hexane-2,4-dione with high yield and purity? A:

- Base synthesis : Refluxing 6-(substituted phenyl)hexane-2,4-dione derivatives with hydrazine hydrate or hydroxylamine hydrochloride in ethanol under acidic (HCl) conditions achieves cyclization. For example, refluxing 6-(4-hydroxyphenyl)hexane-2,4-dione with hydroxylamine hydrochloride yields 85.8% product after silica gel chromatography (hexane/ethyl acetate = 85:15) .

- Advanced optimization : Adjusting solvent polarity (e.g., DCM/hexane recrystallization) and reaction time (monitored by TLC) minimizes impurities. Purity ≥97% is achievable via HPLC .

Structural Characterization

Q2: How can researchers confirm the structural integrity of 6-(4-Ethenylphenyl)hexane-2,4-dione? A:

- Basic techniques : H NMR (400 MHz, CDCl) identifies key protons: aromatic protons (δ 7.2–6.8 ppm), methyl groups (δ 2.0–3.8 ppm), and ethenyl protons (δ 5.5 ppm). HPLC confirms purity (>97%) .

- Advanced analysis : X-ray crystallography (e.g., Cambridge Structural Database) resolves bond angles and torsional strain. Puckering parameters (Cremer-Pople) validate cyclic conformations .

Biological Activity Profiling

Q3: What experimental designs are suitable for evaluating the anticancer or antiviral potential of this compound? A:

- Anticancer assays : In vitro cell-based models (e.g., MTT assay) assess cytotoxicity. Dose-response curves (0–100 µM) on cancer cell lines (e.g., HeLa) identify IC values. Synergy studies with standard chemotherapeutics (e.g., cisplatin) explore combinatory effects .

- Antiviral targets : Enzyme inhibition assays (e.g., IMP dehydrogenase) measure Ki values via Lineweaver-Burk plots. Derivatives of hexane-2,4-dione exhibit uncompetitive inhibition (Ki = 50 nM) against type II IMPDH isoforms .

Data Contradictions and Reproducibility

Q4: How can discrepancies in reported synthetic yields or bioactivity data be resolved? A:

- Synthetic variability : Trace impurities (e.g., residual ethanol) may alter crystallization efficiency. Replicating purification steps (e.g., sodium sulfate drying, vacuum concentration) ensures consistency .

- Bioactivity conflicts : Species-specific enzyme isoforms (e.g., human vs. murine IMPDH) may explain divergent inhibition results. Validate assays using isoform-specific recombinant proteins .

Advanced Mechanistic Studies

Q5: How can the isoform selectivity of 6-(4-Ethenylphenyl)hexane-2,4-dione derivatives be investigated? A:

- Structural modeling : Align IMPDH type I/II crystal structures (84% sequence identity) to identify divergent binding pockets. Docking studies (AutoDock Vina) prioritize residues (e.g., NAD-binding site) for mutagenesis .

- Kinetic assays : Compare / values for NAD and IMP substrates across isoforms. Selective inhibition of type II isoforms is linked to steric clashes in the IMP-binding site .

Physicochemical Property Analysis

Q6: What methods quantify logP, solubility, and stability of this compound? A:

- LogP determination : Reverse-phase HPLC (C18 column) with isocratic elution (acetonitrile/water) correlates retention time to hydrophobicity. Compare with descriptors for hexane-2,4-dione derivatives (e.g., Abraham parameters) .

- Stability studies : Accelerated degradation (40°C/75% RH) over 4 weeks monitors hydrolysis via LC-MS. Ethenyl groups may confer oxidative instability .

Derivative Design and SAR

Q7: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency? A:

- Core modifications : Substitute the ethenyl group with electron-withdrawing groups (e.g., -CF) to enhance IMPDH binding. Derivatives like 1,5-diazabicyclo[3.1.0]hexane-2,4-dione show improved isoform specificity .

- Side-chain engineering : Introduce polar substituents (e.g., -OH) at the phenyl ring to improve solubility. Validate via LogD measurements and cytotoxicity screens .

Crystallographic and Conformational Analysis

Q8: How does the crystal structure inform conformational dynamics? A:

- Crystal packing : Hydrogen bonding between diketone oxygen and adjacent phenyl rings stabilizes the chair conformation. Mogul geometry checks validate bond lengths (C=O: 1.21 Å) .

- Dynamic studies : Variable-temperature NMR (VT-NMR) tracks conformational flipping. Activation energy barriers (>60 kJ/mol) indicate restricted rotation in solution .

Reaction Byproduct Identification

Q9: What strategies mitigate byproduct formation during synthesis? A:

- TLC monitoring : Early detection of hydrazone intermediates prevents over-cyclization. Adjust HCl stoichiometry (<5 mol%) to suppress dimerization .

- Chromatographic resolution : Gradient elution (hexane → ethyl acetate) separates regioisomeric byproducts. Confirm identity via HRMS and C NMR .

Environmental and Metabolic Fate

Q10: How can metabolic pathways and environmental persistence be studied? A:

- In vitro metabolism : Incubate with liver microsomes (human or murine) and analyze phase I/II metabolites via UPLC-QTOF. Ethenyl groups may undergo epoxidation .

- Environmental stability : OECD 307 guidelines assess soil half-life. Photodegradation studies (UV light, 254 nm) quantify diketone cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.